![molecular formula C36H46O2S2 B14283855 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol) CAS No. 121846-89-7](/img/structure/B14283855.png)
4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is a sterically hindered bisphenol antioxidant, which means it has bulky groups around the phenol groups that prevent it from easily reacting with other substances. This compound is particularly effective in stabilizing polymers and preventing their degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol with 2,2’-bithiophene. This reaction is usually carried out in the presence of an oxidizing agent such as oxygen or a peroxide, and a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidative coupling reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to its original phenol form.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents like zinc in the presence of a solvent such as toluene and n-butanol are used.
Major Products
Aplicaciones Científicas De Investigación
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers like polypropylene and isoprene rubber.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical applications.
Mecanismo De Acción
The antioxidant mechanism of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) involves the donation of hydrogen atoms from the phenol groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to the polymers or other materials. The compound can also form stable quinone structures that can be reduced back to the phenol form, allowing for a cyclic antioxidant process .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: A simpler antioxidant used in similar applications.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with similar properties.
Irganox 1098: A more complex antioxidant used in high-performance applications.
Uniqueness
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is unique due to its sterically hindered structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to undergo a cyclic antioxidant process makes it particularly valuable in applications where long-term stability is required .
Propiedades
Número CAS |
121846-89-7 |
|---|---|
Fórmula molecular |
C36H46O2S2 |
Peso molecular |
574.9 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[5-[5-(3,5-ditert-butyl-4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]phenol |
InChI |
InChI=1S/C36H46O2S2/c1-33(2,3)23-17-21(18-24(31(23)37)34(4,5)6)27-13-15-29(39-27)30-16-14-28(40-30)22-19-25(35(7,8)9)32(38)26(20-22)36(10,11)12/h13-20,37-38H,1-12H3 |
Clave InChI |
VLESHRDORBMYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)

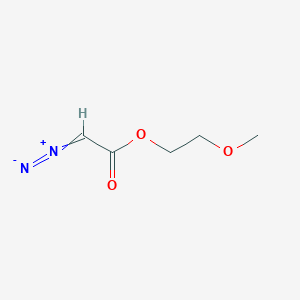
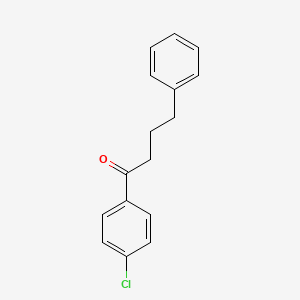
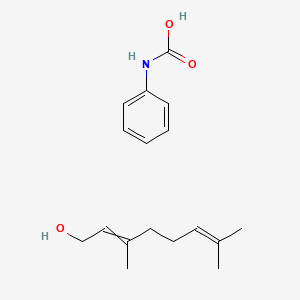
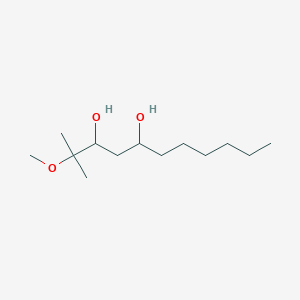

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)
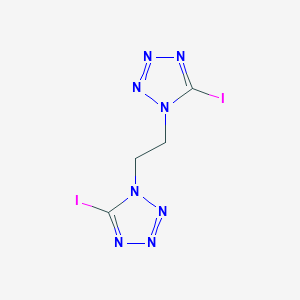
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)

